molecular formula C20H26N2O2 B2950381 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797694-88-2

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea

Cat. No.: B2950381
CAS No.: 1797694-88-2
M. Wt: 326.44
InChI Key: ZSZJIIPIGCDNQU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylpropyl)urea
  • 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylethyl)urea

Comparison

Compared to similar compounds, 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can be attributed to variations in the length and branching of the alkyl chain attached to the urea group.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZJIIPIGCDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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